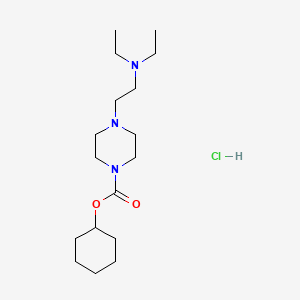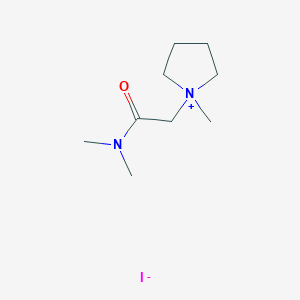
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide is a quaternary ammonium compound with a unique structure that combines a pyrrolidinium ring with a dimethylcarbamoyl group
Méthodes De Préparation
The synthesis of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride, followed by quaternization with methyl iodide. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Synthetic Route:
Step 1: 1-Methylpyrrolidine reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidine.
Step 2: The intermediate is then quaternized with methyl iodide to yield this compound.
Industrial Production: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the cleavage of the carbamoyl group.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Sodium chloride, sodium bromide, sodium hydroxide
Major Products:
Oxidation: N-oxides
Reduction: Cleaved carbamoyl derivatives
Substitution: Corresponding halide or hydroxide salts
Applications De Recherche Scientifique
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mécanisme D'action
The mechanism of action of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide involves its interaction with cellular membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.
Molecular Targets and Pathways:
Cell Membranes: Disruption of lipid bilayers
Enzymes: Potential inhibition of key metabolic enzymes in microbes
Comparaison Avec Des Composés Similaires
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: Used in hair conditioners and as a surfactant.
Uniqueness:
Structure: The presence of the dimethylcarbamoyl group provides unique chemical reactivity.
Applications: Its potential use in drug delivery and as a phase-transfer catalyst sets it apart from other quaternary ammonium compounds.
Propriétés
Numéro CAS |
22041-40-3 |
|---|---|
Formule moléculaire |
C9H19IN2O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-methylpyrrolidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C9H19N2O.HI/c1-10(2)9(12)8-11(3)6-4-5-7-11;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MICZHATXLVGNDI-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)C[N+]1(CCCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


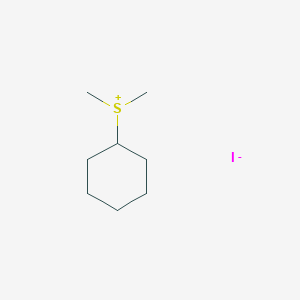
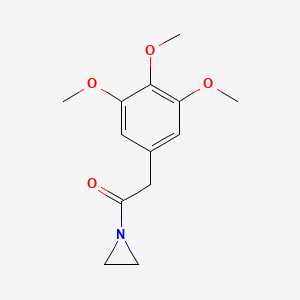

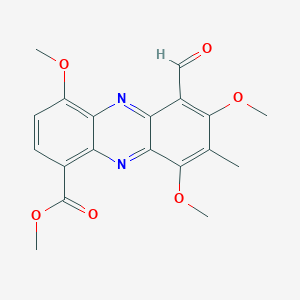
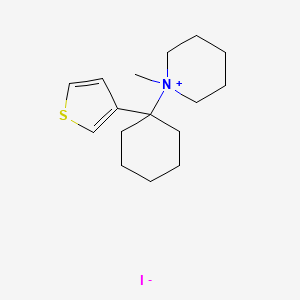
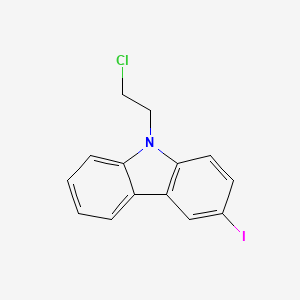
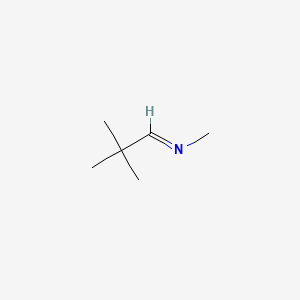

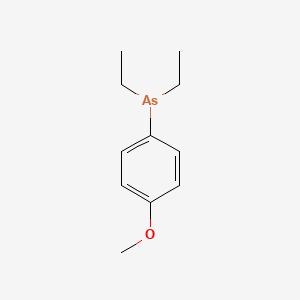

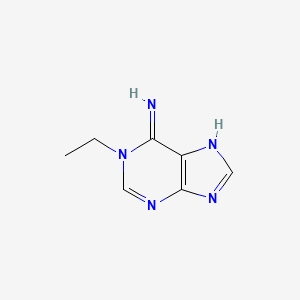
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
